2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound (CAS: 536705-40-5) is a pyrimido[5,4-b]indole derivative with a molecular formula of C₂₈H₂₄N₄O₂S and a molecular weight of 480.6 g/mol . Key structural features include:
- A 3,5-dimethylphenyl group at position 3 of the pyrimidoindole core.
- A 2-(2,3-dihydroindol-1-yl)-2-oxoethylsulfanyl substituent at position 2, contributing to its hydrophobicity (XLogP3 = 5.7) and moderate polarity (topological polar surface area = 94.1 Ų) .
- A planar pyrimidoindole scaffold, which may facilitate interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c1-17-13-18(2)15-20(14-17)32-27(34)26-25(21-8-4-5-9-22(21)29-26)30-28(32)35-16-24(33)31-12-11-19-7-3-6-10-23(19)31/h3-10,13-15,29H,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLXCSDTWMNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Ring: Starting with a precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Formation of the Pyrimidoindole Core: This step may involve a cyclization reaction, where the indole derivative reacts with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in studying biological pathways and mechanisms.
Industry
Material Science: Potential use in the development of novel materials with unique properties.
Chemical Sensors: Application in the design of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity :
- The 3,5-dimethylphenyl group in the target compound contributes to higher XLogP3 (5.7) compared to analogs with methoxy (4.8) or ethoxy (4.5) substituents .
- Chlorine (XLogP3 = 5.0) and phenacyl groups (XLogP3 = 5.0) moderately increase hydrophobicity relative to methoxy derivatives .
Solubility and Bioavailability: Polar substituents (e.g., methoxy, ethoxy, pyrrolidine) reduce logP and improve aqueous solubility, as seen in compounds from and .
Steric and Electronic Effects :
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is an intriguing molecule with potential biological activities that warrant comprehensive investigation. This article aims to synthesize available research findings regarding its biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.37 g/mol. The structural features include an indole moiety, a pyrimidine ring, and a sulfanyl group, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO3S |
| Molecular Weight | 313.37 g/mol |
| CAS Number | 732992-66-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to indole derivatives. For instance, analogs of indole have demonstrated significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) . The compound's structural similarity to these effective agents suggests it may also exhibit comparable antimicrobial properties.
Case Study: Antibacterial Efficacy
A study assessing various indole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . While specific data for the compound is limited, its structural attributes indicate potential for similar efficacy.
Anticancer Activity
The anticancer properties of compounds containing indole and pyrimidine rings have been extensively documented. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Overview
| Compound | Cell Line Tested | % Inhibition at IC50 |
|---|---|---|
| Indole Derivative A | A549 (Lung Cancer) | 35.0% |
| Indole Derivative B | Caco-2 (Colon Cancer) | 39.8% |
In a related study, compounds exhibiting similar structures were shown to significantly decrease cell viability in cancer models, suggesting that our compound may also possess anticancer properties .
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : Indole derivatives often trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Biofilm Disruption : Some studies suggest that indole compounds can inhibit biofilm formation in bacteria, enhancing their effectiveness against persistent infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
